molecular formula C14H15N3O3 B14860079 Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate

Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate

Cat. No.: B14860079
M. Wt: 273.29 g/mol
InChI Key: COWYCZZNXMDJPF-UHFFFAOYSA-N
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Description

Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate is an organic compound with the molecular formula C14H15N3O3 and a molar mass of 273.29 g/mol . This compound is characterized by the presence of a benzyl group, a pyrimidine ring with a hydroxyl group at the 5-position, and a carbamate linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate typically involves the reaction of 5-hydroxypyrimidine-2-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Scientific Research Applications

Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group on the pyrimidine ring can form hydrogen bonds with biological molecules, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-(5-hydroxypyrimidin-2-yl)ethyl)carbamate is unique due to the presence of the hydroxypyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

benzyl N-[2-(5-hydroxypyrimidin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H15N3O3/c18-12-8-16-13(17-9-12)6-7-15-14(19)20-10-11-4-2-1-3-5-11/h1-5,8-9,18H,6-7,10H2,(H,15,19)

InChI Key

COWYCZZNXMDJPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=NC=C(C=N2)O

Origin of Product

United States

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